molecular formula C13H16ClNO B1361510 N-CYCLOHEXYL 4-CHLOROBENZAMIDE CAS No. 57707-20-7

N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Cat. No.: B1361510
CAS No.: 57707-20-7
M. Wt: 237.72 g/mol
InChI Key: KSXFAESIEUQWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL 4-CHLOROBENZAMIDE is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-cyclohexylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14855. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFAESIEUQWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973302
Record name 4-Chloro-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57707-20-7
Record name 57707-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-CYCLOHEXYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 57707-20-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-4-chlorobenzamide, a synthetic amide with potential applications in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, outlines detailed protocols for its synthesis and characterization, and explores its known and potential biological activities. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from analogous N-substituted benzamides and 4-chlorobenzamide derivatives to provide a foundational understanding for researchers. The guide includes detailed experimental procedures, data interpretation, and visualizations to facilitate further investigation and application of this compound in a research and development setting.

Introduction and Chemical Identity

N-cyclohexyl-4-chlorobenzamide belongs to the class of N-substituted benzamides, a versatile scaffold in medicinal chemistry.[1] The structure combines a 4-chlorinated benzene ring with a cyclohexyl moiety linked through an amide bond. The presence of the chlorine atom on the aromatic ring and the bulky, lipophilic cyclohexyl group are expected to significantly influence its physicochemical properties and biological interactions.[2]

Chemical Structure:

Chemical structure of N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 57707-20-7[3]
Molecular Formula C₁₃H₁₆ClNO[3]
Molecular Weight 237.72 g/mol [3]
IUPAC Name 4-chloro-N-cyclohexylbenzamide[3]
Synonyms N-Cyclohexyl-p-chlorobenzamide, NSC 14855[3]
Appearance White to off-white solid (typical for similar compounds)[1]
Solubility Likely soluble in organic solvents like ethanol and acetone; low solubility in water.[1]

Synthesis and Purification

The most common and efficient method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with an acyl chloride.[4] In the case of N-cyclohexyl-4-chlorobenzamide, this involves the reaction of cyclohexylamine with 4-chlorobenzoyl chloride.

General Reaction Scheme

Synthesis cluster_reactants Reactants cluster_products Products 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Target_Molecule N-cyclohexyl-4-chlorobenzamide 4-Chlorobenzoyl_Chloride->Target_Molecule + Cyclohexylamine Cyclohexylamine Cyclohexylamine->Target_Molecule + Base HCl HCl

Caption: General synthesis of N-cyclohexyl-4-chlorobenzamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.

Materials:

  • 4-Chlorobenzoyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-cyclohexyl-4-chlorobenzamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the cyclohexyl ring. The aromatic protons will likely appear as two doublets in the range of δ 7.3-7.8 ppm. The cyclohexyl protons will be observed as a series of multiplets in the upfield region (δ 1.0-4.0 ppm), with the proton on the nitrogen-bearing carbon appearing as the most downfield of this group. The amide proton (N-H) will typically be a broad singlet or a doublet, depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around δ 165-170 ppm), the aromatic carbons (δ 125-140 ppm), and the aliphatic carbons of the cyclohexyl ring (δ 24-50 ppm).[5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~166
Aromatic C-Cl~137
Aromatic C-H (ortho to C=O)~128
Aromatic C-H (meta to C=O)~128
Aromatic C-C=O~133
Cyclohexyl C-N~49
Cyclohexyl C (adjacent to C-N)~33
Cyclohexyl C (meta to C-N)~25
Cyclohexyl C (para to C-N)~26

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3400-3200Medium-Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium-Strong
C=O stretch (amide I)1680-1630Strong
N-H bend (amide II)1570-1515Medium-Strong
C-Cl stretch850-550Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-cyclohexyl-4-chlorobenzamide, the mass spectrum should show a molecular ion peak [M]⁺ at m/z 237 and an [M+2]⁺ peak with approximately one-third the intensity due to the presence of the ³⁷Cl isotope.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

Table 4: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Biological Activity and Potential Applications

Potential Anticancer Activity

Benzamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of histone deacetylases (HDACs).[6] The 4-chlorobenzamide moiety is a common feature in molecules designed as potential anticancer agents.[2] For instance, N-(4-Bromophenyl)-4-chlorobenzamide analogs have shown cytotoxic activity against various cancer cell lines.[2] Further investigation is warranted to determine if N-cyclohexyl-4-chlorobenzamide shares these antiproliferative properties.

Potential Antimicrobial Activity

The presence of a halogen on the benzamide ring can enhance antimicrobial properties.[2] Derivatives of 2-chlorobenzamide have demonstrated activity against plant pathogenic fungi.[2] It is plausible that N-cyclohexyl-4-chlorobenzamide could exhibit similar antifungal or antibacterial activities.

Other Potential Applications

Substituted benzamides are also known to have neuroleptic and gastrointestinal motility stimulating effects.[7] However, severe intoxication with this class of drugs can lead to toxic actions.[7]

Safety and Handling

GHS Hazard Information:

  • Hazard Statement: H411: Toxic to aquatic life with long-lasting effects.[3]

  • Precautionary Statements: P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[3]

General Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures.

Conclusion

N-cyclohexyl-4-chlorobenzamide is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. Further in-depth biological evaluation, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile and therapeutic potential. Researchers are encouraged to use the protocols and data presented herein as a starting point for their investigations into this and related N-substituted benzamide compounds.

References

  • PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.[3]

  • ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]. Accessed January 23, 2026.[5]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]. Accessed January 23, 2026.[4]

  • Hindawi. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]. Accessed January 23, 2026.[6]

  • PubMed. [Toxicological characteristic of neuroleptics--substituted benzamides]. [Link]. Accessed January 23, 2026.[7]

Sources

N-CYCLOHEXYL 4-CHLOROBENZAMIDE molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Cyclohexyl-4-Chlorobenzamide: Molecular Weight and Physicochemical Characterization

Compound Identification and Core Properties

N-Cyclohexyl-4-chlorobenzamide is an organic compound featuring a substituted amide functional group. Structurally, it consists of a 4-chlorobenzoyl group attached to the nitrogen atom of a cyclohexylamine moiety. The precise determination of its molecular weight is fundamental for its application in quantitative research, enabling accurate preparation of solutions, stoichiometric calculations for chemical reactions, and interpretation of analytical data.

The molecular weight is a cornerstone for any experimental work, from basic research to complex drug development pipelines. It allows researchers to convert between mass and moles, a critical step for reaction stoichiometry, dose calculations in pharmacological studies, and the preparation of standards for analytical quantification.

IdentifierValueSource
IUPAC Name 4-chloro-N-cyclohexylbenzamide[1]
CAS Number 57707-20-7[1]
Molecular Formula C₁₃H₁₆ClNO[1]
Average Molecular Weight 237.72 g/mol [1]
Monoisotopic Mass 237.0920418 Da[1]

The average molecular weight (237.72 g/mol ) is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. This value is essential for gravimetric analysis and preparing solutions of a specific molarity. In contrast, the monoisotopic mass (237.0920418 Da) is calculated using the mass of the most abundant isotope of each element. This latter value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy.

Physicochemical Properties

The physical and chemical properties of N-cyclohexyl-4-chlorobenzamide dictate its behavior in various solvents and experimental conditions, influencing its handling, storage, and application.

PropertyValueSource
Physical State White to off-white solid/fine crystalline powder.[2][3]
Solubility Low solubility in water; more soluble in organic solvents like ethanol and acetone.[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

The presence of both a hydrophobic cyclohexyl ring and a substituted benzene ring contributes to its limited aqueous solubility.[2] Understanding these properties is crucial for selecting appropriate solvent systems for synthesis, purification, and analytical procedures.

Synthesis of N-Cyclohexyl-4-Chlorobenzamide

The most direct and common method for synthesizing N-cyclohexyl-4-chlorobenzamide is through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with cyclohexylamine.[4] This reaction is efficient and proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[4]

Experimental Protocol: Synthesis from 4-Chlorobenzoyl Chloride

This protocol details the direct acylation of cyclohexylamine.

Materials:

  • 4-Chlorobenzoyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • Triethylamine (TEA) or Pyridine[4]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching: Quench the reaction by adding 1 M HCl to neutralize excess triethylamine. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The NaHCO₃ wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-cyclohexyl-4-chlorobenzamide.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Aqueous Workup cluster_isolate Isolation & Purification prep1 Dissolve Cyclohexylamine & Triethylamine in DCM prep2 Cool to 0°C prep1->prep2 react1 Slowly Add 4-Chlorobenzoyl Chloride prep2->react1 Initiate Reaction react2 Stir at Room Temperature (Monitor by TLC) react1->react2 workup1 Quench with 1M HCl react2->workup1 Proceed to Workup workup2 Wash with NaHCO₃ workup1->workup2 workup3 Wash with Brine workup2->workup3 iso1 Dry with MgSO₄ workup3->iso1 Isolate Organic Phase iso2 Concentrate Solvent iso1->iso2 iso3 Recrystallize Product iso2->iso3 end end iso3->end Final Product

Fig 1: Synthesis and workup workflow for N-cyclohexyl-4-chlorobenzamide.

Analytical Characterization and Purity Assessment

Following synthesis, it is imperative to verify the identity and purity of the compound. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry confirm the chemical structure and exact mass, High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity.[5][6]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a standard reversed-phase HPLC method for analyzing N-cyclohexyl-4-chlorobenzamide.

Chromatographic Conditions:

Parameter Recommended Condition
HPLC System HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 25 °C

| Detection Wavelength | ~235 nm (determined by UV-Vis spectrophotometry) |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of N-cyclohexyl-4-chlorobenzamide in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is needed.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the primary standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak corresponding to N-cyclohexyl-4-chlorobenzamide is divided by the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Standard Solution (Known Concentration) analysis1 Inject Samples into HPLC System prep1->analysis1 prep2 Prepare Synthesized Sample Solution prep2->analysis1 analysis2 Acquire Chromatograms analysis1->analysis2 data1 Integrate Peak Areas analysis2->data1 Raw Data data2 Calculate Area % Purity data1->data2 end end data2->end Purity Report

Fig 2: Analytical workflow for HPLC purity assessment.

Safety and Handling

N-Cyclohexyl-4-chlorobenzamide is classified with the GHS hazard statement H411, indicating it is toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent environmental contamination.

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust and avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.

Conclusion

The molecular weight of N-cyclohexyl-4-chlorobenzamide is a fundamental parameter, with an average value of 237.72 g/mol and a monoisotopic mass of 237.0920418 Da .[1] This technical guide has detailed not only this core property but also its synthesis via nucleophilic acyl substitution, a robust HPLC method for purity verification, and essential safety protocols. A thorough understanding of these interconnected topics is vital for researchers and scientists in the effective and safe application of this compound in chemical synthesis and drug development.

References

  • PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-benzyl-4-chlorobenzamide. National Center for Biotechnology Information. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride. Kishida Chemical Co., Ltd. [Link]

  • Google Patents. Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
  • The Royal Society of Chemistry. Supporting Information: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

  • ChemSynthesis. 4-chlorobenzamide. ChemSynthesis. [Link]

  • PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-Chlorobenzamide. ChemBK. [Link]

Sources

N-CYCLOHEXYL 4-CHLOROBENZAMIDE literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-cyclohexyl-4-chlorobenzamide: Synthesis, Mechanism, and Therapeutic Potential

Foreword

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a privileged structure, a foundational blueprint from which a multitude of potent and specific therapeutic agents have been developed. Within this class, N-cyclohexyl-4-chlorobenzamide emerges as a compound of significant interest, not merely as a synthetic intermediate, but as a potential modulator of critical biological pathways. This guide is designed for the discerning researcher and drug development professional. It moves beyond simple recitation of facts to provide a deeper, mechanistic understanding of this molecule. We will deconstruct its synthesis, elucidate its primary mechanism of action as a Glucosylceramide Synthase inhibitor, and explore the nuanced structure-activity relationships that govern its function. The methodologies presented herein are framed not as rigid instructions, but as self-validating experimental systems, designed to generate robust and reproducible data.

Synthesis and Molecular Characterization

The rational design of any experimental program begins with a pure, well-characterized starting compound. The synthesis of N-cyclohexyl-4-chlorobenzamide is a foundational exercise in amide bond formation, a cornerstone of organic chemistry. The most reliable and scalable approach involves a two-step process starting from 4-chlorobenzoic acid.

Rationale of the Synthetic Pathway

The direct condensation of a carboxylic acid and an amine to form an amide is possible but often requires harsh conditions (high temperatures) to drive off water, which can be incompatible with more complex molecules.[1] A more controlled and efficient strategy involves the initial "activation" of the carboxylic acid. By converting 4-chlorobenzoic acid to its corresponding acyl chloride, 4-chlorobenzoyl chloride, we create a highly reactive electrophile. The subsequent nucleophilic attack by cyclohexylamine proceeds rapidly and cleanly under mild conditions.

Thionyl chloride (SOCl₂) is the reagent of choice for this activation step.[2] Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gaseous at ambient temperature.[2] This inherently drives the reaction equilibrium towards the product side according to Le Châtelier's principle, simplifying purification as the volatile byproducts are easily removed.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Chlorobenzoic Acid B 4-Chlorobenzoyl Chloride A->B Activation D SO₂ (g) + HCl (g) B->D Byproducts E 4-Chlorobenzoyl Chloride C Thionyl Chloride (SOCl₂) C->A F N-cyclohexyl-4-chlorobenzamide E->F Nucleophilic Acyl Substitution G Cyclohexylamine G->E H Pyridine (Base) H->E HCl Scavenger

Caption: Logical workflow for the two-step synthesis of N-cyclohexyl-4-chlorobenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes checkpoints for confirming the reaction's progress and the product's identity.

Materials:

  • 4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclohexylamine

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 4-chlorobenzoic acid (1.0 eq) and a stir bar.

  • Reaction: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (1.5 eq) at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Causality Check: Refluxing ensures the reaction goes to completion. The excess SOCl₂ can be removed under vacuum.

  • Isolation: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride (a pale yellow oil or low-melting solid) is typically used directly in the next step without further purification.

Step 2: Synthesis of N-cyclohexyl-4-chlorobenzamide

  • Setup: Dissolve the crude 4-chlorobenzoyl chloride in anhydrous toluene in a clean, dry flask equipped with a stir bar and an addition funnel. Cool the flask in an ice bath (0°C).

  • Amine Addition: Prepare a solution of cyclohexylamine (1.1 eq) and anhydrous pyridine (1.2 eq) in toluene. Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.

    • Causality Check: The reaction is exothermic; slow addition at 0°C prevents side reactions. Pyridine acts as a base to neutralize the HCl byproduct generated, preventing it from protonating the cyclohexylamine and rendering it non-nucleophilic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine and excess cyclohexylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization from hot ethanol to yield pure N-cyclohexyl-4-chlorobenzamide as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase (GCS)

The therapeutic potential of N-cyclohexyl-4-chlorobenzamide is intrinsically linked to its activity as an inhibitor of Glucosylceramide Synthase (GCS). Understanding this mechanism is paramount for its application in drug discovery.

The Role of GCS in Glycosphingolipid Metabolism

Glucosylceramide Synthase (GCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] It facilitates the transfer of glucose from an activated donor, UDP-glucose, to ceramide, forming glucosylceramide (GlcCer).[4] GlcCer is the central precursor for hundreds of complex GSLs, including gangliosides and globosides, which are integral components of the cell membrane involved in cell signaling, recognition, and adhesion.

Pathophysiological Context: Gaucher Disease and Substrate Reduction Therapy (SRT)

Gaucher disease is a lysosomal storage disorder arising from a genetic deficiency in the enzyme glucocerebrosidase (GCase).[5] This deficiency leads to the pathological accumulation of GlcCer within the lysosomes of macrophages, causing severe symptoms including hepatosplenomegaly, skeletal abnormalities, and neurological complications.[6]

While Enzyme Replacement Therapy (ERT) is a standard of care, an alternative and complementary strategy is Substrate Reduction Therapy (SRT).[7] The logic of SRT is straightforward: if the catabolism of GlcCer is impaired, then reducing its rate of synthesis can restore metabolic balance. By inhibiting GCS, compounds like N-cyclohexyl-4-chlorobenzamide can decrease the production of GlcCer, thereby alleviating the substrate burden on the deficient GCase enzyme.[8]

G cluster_pathway Glycosphingolipid Biosynthesis Pathway cluster_disease Gaucher Disease Pathology Cer Ceramide GCS Glucosylceramide Synthase (GCS) UDP_Glc UDP-Glucose GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further Glycosylation GCase Glucocerebrosidase (GCase) Accumulation Lysosomal Accumulation GCase->Accumulation Deficient in Gaucher Disease GlcCer_copy->GCase Degradation Inhibitor N-cyclohexyl-4-chlorobenzamide Inhibitor->GCS Inhibition

Caption: Inhibition of the GCS pathway as a therapeutic strategy for Gaucher disease.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-cyclohexyl-4-chlorobenzamide is not coincidental; it is a direct consequence of its specific three-dimensional structure and the electronic properties of its constituent parts. A thorough SAR analysis allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.[9]

  • 4-Chlorophenyl Ring: The phenyl ring provides a rigid scaffold for interaction with the target protein. The chlorine atom at the para-position is critical. Its electron-withdrawing nature influences the electronics of the amide bond, while its size and lipophilicity contribute to binding within a specific pocket of the GCS enzyme.[10] Substitution at other positions (ortho, meta) or with different halogens (F, Br, I) would be expected to significantly alter activity.

  • Cyclohexyl Group: This bulky, non-polar group is likely crucial for occupying a hydrophobic pocket within the enzyme's active or allosteric site. Its conformational flexibility (chair-boat interconversion) may allow it to adopt an optimal geometry for binding. Replacing it with smaller (e.g., isopropyl) or larger, more rigid (e.g., adamantyl) groups would directly probe the size and shape constraints of this binding pocket.[11]

  • Amide Linker: The amide bond is more than a simple linker. It is planar and conformationally restricted, providing structural rigidity. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. These interactions are often essential for anchoring a ligand to its target protein.[12]

Illustrative SAR Data

The following table presents hypothetical data for N-cyclohexyl-4-chlorobenzamide analogues to illustrate key SAR principles. This data is for educational purposes and would need to be validated experimentally.

Compound IDR1 (para-substituent)R2 (Amine)GCS Inhibition IC₅₀ (nM)Rationale for Change
LEAD-01 -Cl Cyclohexyl 25 Reference Compound
SAR-01-FCyclohexyl50Smaller halogen may have weaker van der Waals interactions.
SAR-02-CH₃Cyclohexyl150Replacing electron-withdrawing Cl with electron-donating CH₃ alters electronics and size.
SAR-03-HCyclohexyl400Demonstrates the importance of the para-substituent for potency.
SAR-04-ClCyclopentyl75Probes the size of the hydrophobic pocket; smaller ring may lead to weaker binding.
SAR-05-ClPhenyl>1000A planar phenyl ring may not fit the pocket as well as the 3D cyclohexyl group.
SAR-06-Cltert-Butyl200Different steric bulk compared to cyclohexyl.

Protocols for Biological Evaluation

To validate the proposed mechanism and therapeutic potential, robust biological assays are required. The following protocols provide a framework for the in vitro characterization of N-cyclohexyl-4-chlorobenzamide.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

Principle: This assay measures the enzymatic activity of GCS by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into ceramide to form [¹⁴C]glucosylceramide. The inhibitory effect of the test compound is determined by measuring the reduction in product formation.

Materials:

  • Human GCS-containing microsomes (commercially available or prepared from cell lines overexpressing GCS)

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • C6-NBD-Ceramide (fluorescent ceramide substrate) or natural ceramide

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • N-cyclohexyl-4-chlorobenzamide (test inhibitor)

  • PDMP (a known GCS inhibitor, as positive control)[13]

  • DMSO (vehicle)

  • Methanol, Chloroform

  • TLC plates (silica gel)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-cyclohexyl-4-chlorobenzamide in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, GCS microsomes, and the ceramide substrate.

  • Inhibitor Incubation: Add the diluted test compound (or DMSO vehicle/positive control) to the reaction mixture. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding UDP-[¹⁴C]glucose. Incubate for 1 hour at 37°C.

  • Stop Reaction: Terminate the reaction by adding a chloroform:methanol (2:1 v/v) mixture. This also serves to extract the lipids.

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

  • Analysis: Carefully spot the organic (lower) layer onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water).

  • Quantification: Visualize the separated lipids (using a phosphorimager or by scraping the silica corresponding to the GlcCer band and performing liquid scintillation counting).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human fibroblast or cancer cell line (e.g., MCF-7)[14]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • N-cyclohexyl-4-chlorobenzamide

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-cyclohexyl-4-chlorobenzamide for 48-72 hours. Include vehicle-only (DMSO) and untreated controls.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Therapeutic Applications and Future Directions

The primary therapeutic indication for a potent GCS inhibitor like N-cyclohexyl-4-chlorobenzamide is Gaucher disease and other GSL storage disorders.[7] By providing an oral alternative or adjunct to ERT, it could significantly improve patient quality of life.

Furthermore, the role of GSLs in cancer is an area of intense research. Aberrant GSL expression on tumor cells is linked to drug resistance and metastasis.[3] Therefore, GCS inhibitors may have applications as chemosensitizing agents or in direct cancer therapy.

Future research should focus on:

  • Lead Optimization: Using the SAR data as a guide, synthesize and test new analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Evaluate the compound in animal models of Gaucher disease to assess its ability to reduce GlcCer accumulation in relevant tissues (liver, spleen, bone marrow).

  • Pharmacokinetic Studies: Determine the compound's bioavailability, half-life, and metabolic fate to establish a viable dosing regimen.

  • Safety and Toxicology: Conduct comprehensive safety studies to identify any potential off-target effects or toxicity.

Conclusion

N-cyclohexyl-4-chlorobenzamide stands as a compelling molecular entity with a well-defined and therapeutically relevant mechanism of action. Its straightforward synthesis, combined with its potent inhibitory activity against Glucosylceramide Synthase, makes it an excellent lead compound for the development of novel treatments for Gaucher disease and potentially other conditions marked by dysregulated glycosphingolipid metabolism. The systematic application of the synthetic, biochemical, and cell-based protocols outlined in this guide will enable researchers to further unlock the full therapeutic potential of this promising benzamide derivative.

References

A complete list of all sources cited in this document, including titles, sources, and valid, clickable URLs for verification.

  • PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

  • Clark, J. The Preparation of Amides. Chemguide. [Link]

  • PubChem. N-Cyclohexyl-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Carrara, M., et al. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Farmaco. [Link]

  • Platt, F. M., et al. Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

  • Laktionov, P., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • Yang, Y., et al. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Beutler, E. Gaucher disease: clinical profile and therapeutic developments. PubMed. [Link]

  • LibreTexts Chemistry. Chemistry of Amides. [Link]

  • Naeimi, H., & Nazifi, Z. Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

  • Reed, J., et al. The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. [Link]

  • Ghorai, S., et al. Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Google Patents. Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
  • National Gaucher Foundation. Current Research Protocols. [Link]

  • Wikipedia. Amide. [Link]

  • Tan, M. L., et al. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]

  • Royal Society of Chemistry. Supporting Information: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • PR Newswire. Nature Study Suggests New Therapy for Gaucher Disease. [Link]

  • Radin, N. S., & Inokuchi, J. Improved Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

  • Chiacchio, U., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Proia, R. L., et al. Discovery and characterization of an inhibitor of glucosylceramide synthase. PubMed. [Link]

  • Gnone, G., et al. Gaucher Disease: A Glance from a Medicinal Chemistry Perspective. PubMed. [Link]

  • Lin, H., et al. Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclohexyl-4-chlorobenzamide scaffold represents a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this chemical entity and its related compounds, with a focus on their synthesis, potential biological activities, and the methodologies required for their evaluation. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the scientific rationale behind experimental choices, ensuring a robust and well-founded approach to research in this area. We will delve into the known attributes of the constituent chemical moieties, propose pathways for biological activity, and provide detailed, self-validating protocols for synthesis and bioassays. This guide is intended to be a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of the N-Cyclohexyl-4-chlorobenzamide Core

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of distinct pharmacophores into a single molecule is a well-established approach to generating new chemical entities with unique biological profiles. N-cyclohexyl-4-chlorobenzamide is an exemplar of this strategy, uniting two key structural motifs: the 4-chlorobenzamide group and a cyclohexylamido moiety.

The 4-chlorobenzamide scaffold is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of a variety of compounds.[1] Its derivatives have been extensively investigated for a range of therapeutic effects, including anticancer and antimicrobial activities.[1][2] The chlorine atom at the para position of the benzene ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3]

On the other hand, the N-cyclohexyl group introduces lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The incorporation of a cycloalkyl moiety has been shown to enhance the antimicrobial activity of certain classes of compounds.[4] The combination of these two moieties in N-cyclohexyl-4-chlorobenzamide suggests a molecule with the potential for multifaceted biological activity.

This guide will provide a detailed exploration of the synthesis of N-cyclohexyl-4-chlorobenzamide and its analogs, followed by a comprehensive discussion of their potential biological activities and the experimental protocols necessary to investigate them.

Synthesis and Characterization

The synthesis of N-cyclohexyl-4-chlorobenzamide is typically achieved through the acylation of cyclohexylamine with 4-chlorobenzoyl chloride. This is a robust and high-yielding reaction that can be readily adapted to produce a variety of related compounds.

General Synthesis Workflow

The overall synthetic strategy involves a two-step process, starting from 4-chlorobenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with cyclohexylamine to form the final amide product.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoic_Acid->4-Chlorobenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4-Chlorobenzoyl_Chloride Reagent N-Cyclohexyl-4-chlorobenzamide N-Cyclohexyl- 4-chlorobenzamide 4-Chlorobenzoyl_Chloride->N-Cyclohexyl-4-chlorobenzamide Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->N-Cyclohexyl-4-chlorobenzamide Nucleophile

Caption: Overall synthesis logic for N-cyclohexyl-4-chlorobenzamide.

Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-4-chlorobenzamide

This protocol details the synthesis starting from the commercially available 4-chlorobenzoyl chloride.

Materials:

  • 4-Chlorobenzoyl chloride

  • Cyclohexylamine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Potential Biological Activities and Mechanisms of Action

While specific biological data for N-cyclohexyl-4-chlorobenzamide is not extensively documented in publicly available literature, we can infer its potential activities based on the known properties of its constituent parts.

Potential Anticancer Activity

The 4-chlorobenzamide moiety is a component of several compounds with demonstrated anticancer activity.[1] The proposed mechanisms of action for related compounds often involve the inhibition of key enzymes in cancer cell proliferation and survival.

Potential Mechanisms to Investigate:

  • Tubulin Polymerization Inhibition: Some benzamide derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[5]

  • Histone Deacetylase (HDAC) Inhibition: The benzamide group is a known zinc-binding group and has been incorporated into HDAC inhibitors, which are a class of anticancer agents.

  • Kinase Inhibition: The 4-chlorobenzamide scaffold has been used in the design of tyrosine kinase inhibitors.[1]

Anticancer_MoA cluster_pathways Potential Anticancer Mechanisms Compound N-Cyclohexyl-4-chlorobenzamide (or derivative) Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin Disrupts Microtubules HDAC HDAC Inhibition Compound->HDAC Epigenetic Modulation Kinase Tyrosine Kinase Inhibition Compound->Kinase Blocks Signaling Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis HDAC->Apoptosis Kinase->Apoptosis

Caption: Potential anticancer mechanisms of action for N-cyclohexyl-4-chlorobenzamide derivatives.

Potential Antimicrobial Activity

Both the 4-chlorobenzamide and the N-cyclohexyl moieties have been associated with antimicrobial properties.[1][4] Therefore, their combination in a single molecule is a rational approach to developing new antimicrobial agents.

Potential Mechanisms to Investigate:

  • Inhibition of Essential Enzymes: Benzamide derivatives may act as inhibitors of key bacterial enzymes, such as DNA gyrase or topoisomerase IV.

  • Disruption of Cell Membrane Integrity: The lipophilic cyclohexyl group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Compounds that can inhibit biofilm formation are of significant interest.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for optimizing lead compounds. For N-cyclohexyl-4-chlorobenzamide derivatives, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on their biological activity.

Key Structural Modifications for SAR Studies

SAR_Diagram cluster_modifications Potential Modification Sites for SAR Structure R1 R1: Substituents on the Cyclohexyl Ring R2 R2: Modifications of the Amide Linker R3 R3: Substituents on the Benzoyl Ring

Caption: Key areas for structural modification in SAR studies of N-cyclohexyl-4-chlorobenzamide.

Key Questions to Address in SAR Studies:

  • Influence of the Cyclohexyl Ring: How do substituents on the cyclohexyl ring (e.g., alkyl, hydroxyl) affect activity? Is the cyclohexane ring essential, or can it be replaced with other cyclic or acyclic groups?

  • Role of the Amide Linker: Is the amide bond critical for activity? Can it be replaced with other linkers (e.g., ester, sulfonamide)?

  • Importance of the 4-Chlorobenzoyl Moiety: How does the position and nature of the halogen on the benzoyl ring influence activity? Can other substituents (e.g., nitro, methoxy) enhance potency or selectivity?

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N-cyclohexyl-4-chlorobenzamide and its derivatives, a series of in vitro assays are essential. The following protocols provide a starting point for these investigations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

All quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of In Vitro Cytotoxicity Data

Compound IDR1-substituentR3-substituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
N-C-4-CB H4-Cl[Experimental Value][Experimental Value]
Analog 14-OH4-Cl[Experimental Value][Experimental Value]
Analog 2H4-NO₂[Experimental Value][Experimental Value]
Doxorubicin--[Reference Value][Reference Value]

Table 2: Example of Antimicrobial Activity Data

Compound IDR1-substituentR3-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
N-C-4-CB H4-Cl[Experimental Value][Experimental Value]
Analog 3H3,4-diCl[Experimental Value][Experimental Value]
Analog 42-Me4-Cl[Experimental Value][Experimental Value]
Ciprofloxacin--[Reference Value][Reference Value]

Conclusion and Future Perspectives

N-cyclohexyl-4-chlorobenzamide and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the known biological activities of their constituent pharmacophores, provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The experimental protocols detailed in this guide offer a robust framework for initiating such studies.

Future research should focus on synthesizing a library of analogs to establish a clear structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action will be critical for the rational design of more potent and selective compounds. Furthermore, promising candidates should be advanced to in vivo models to evaluate their efficacy and safety profiles. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing class of molecules.

References

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Antimicrobial Activity Screening of N-Cyclohexyl-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a formidable global health crisis, threatening the efficacy of modern medicine. The development of novel antimicrobial compounds is paramount to combating drug-resistant pathogens. Benzamide derivatives have emerged as a promising class of compounds with a wide array of pharmacological activities, including potential antimicrobial effects.[1] This application note provides a detailed, step-by-step protocol for the comprehensive antimicrobial activity screening of a specific benzamide derivative, N-cyclohexyl-4-chlorobenzamide.

This guide is designed for researchers, scientists, and drug development professionals. It outlines the rationale behind the experimental design and provides robust protocols for determining the compound's inhibitory and cidal activity against a panel of clinically relevant microorganisms.

Compound Profile: N-Cyclohexyl-4-chlorobenzamide

  • Structure:

    • IUPAC Name: 4-chloro-N-cyclohexylbenzamide

    • Molecular Formula: C₁₃H₁₆ClNO

    • Molecular Weight: 237.72 g/mol

  • Physicochemical Properties:

    • While specific solubility data for N-cyclohexyl-4-chlorobenzamide is not extensively documented, related benzamide compounds exhibit low solubility in water and good solubility in organic solvents such as ethanol, acetone, and DMSO.[2] For the purpose of antimicrobial screening, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.

Principle of Antimicrobial Screening

The primary objective of this screening protocol is to determine the antimicrobial activity of N-cyclohexyl-4-chlorobenzamide by quantifying its effect on the growth of a representative panel of microorganisms. The screening process is bifurcated into two main stages:

  • Determination of Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for MIC determination.[3]

  • Determination of Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC is determined to ascertain whether the compound has a bacteriostatic (growth-inhibiting) or bactericidal (killing) effect. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.[4][5]

Experimental Workflow

The overall experimental workflow for the antimicrobial screening of N-cyclohexyl-4-chlorobenzamide is depicted in the following diagram:

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Prepare N-cyclohexyl-4-chlorobenzamide Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well plate Compound_Prep->Serial_Dilution Dispense into plate Microbe_Prep Culture and Standardize Microbial Inoculum Inoculation Inoculate with Standardized Microbial Suspension Microbe_Prep->Inoculation Add to wells Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Visually Inspect for Growth and Determine MIC Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Visible Growth onto Agar Plates Read_MIC->Subculture Select wells ≥ MIC Incubation_MBC Incubate Agar Plates at 37°C for 24-48h Subculture->Incubation_MBC Read_MBC Count Colonies and Determine MBC Incubation_MBC->Read_MBC

Caption: Overall workflow for antimicrobial screening.

Materials and Reagents

  • N-cyclohexyl-4-chlorobenzamide (powder form)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other appropriate agar medium

  • Sabouraud Dextrose Broth (SDB) and Agar (SDA) for fungi

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Vortex mixer

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle - DMSO)

Microorganism Panel

A representative panel of microorganisms should be used for initial screening, including:

Microorganism ATCC No. Gram Stain Description
Staphylococcus aureus25923Gram-positiveCommon cause of skin and soft tissue infections
Escherichia coli25922Gram-negativeCommon cause of urinary tract and gastrointestinal infections
Pseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen, often multi-drug resistant
Candida albicans10231N/A (Fungus)Common cause of fungal infections (candidiasis)

Detailed Protocols

Part 1: Preparation of N-Cyclohexyl-4-chlorobenzamide Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of N-cyclohexyl-4-chlorobenzamide powder using an analytical balance.

  • Dissolution: Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

    • Rationale: DMSO is a common solvent for water-insoluble compounds in antimicrobial assays. A high-concentration stock minimizes the final concentration of DMSO in the assay, which can have its own inhibitory effects.

Part 2: Preparation of Microbial Inoculum
  • Culture Revival: From a stock culture, streak the microorganism onto an appropriate agar plate (TSA for bacteria, SDA for fungi) and incubate at 37°C for 18-24 hours to obtain isolated colonies.

  • Inoculum Suspension: Select 3-5 well-isolated colonies and transfer them to a tube containing sterile saline.

  • Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Working Suspension: Dilute the standardized suspension in the appropriate broth medium (CAMHB for bacteria, SDB for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Part 3: Broth Microdilution Assay for MIC Determination
  • Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the N-cyclohexyl-4-chlorobenzamide stock solution to the first well of a row.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Controls:

    • Positive Control: A well containing broth and the microbial inoculum only (no compound).

    • Negative Control: A well containing broth only (no compound, no inoculum).

    • Vehicle Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Inoculation: Add 100 µL of the working microbial suspension to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6][7]

Part 4: Determination of MIC
  • Visual Inspection: After incubation, visually inspect the wells for turbidity.

  • MIC Value: The MIC is the lowest concentration of N-cyclohexyl-4-chlorobenzamide in which there is no visible growth.

Part 5: Determination of MBC
  • Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate (TSA or SDA).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Value: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]

Data Interpretation and Presentation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 10231
  • Interpretation of MBC/MIC Ratio:

    • ≤ 4: The compound is considered bactericidal or fungicidal .

    • > 4: The compound is considered bacteriostatic or fungistatic .

Potential Mechanism of Action: A Theoretical Framework

While the specific mechanism of action of N-cyclohexyl-4-chlorobenzamide is yet to be elucidated, many benzamide derivatives exert their antimicrobial effects by targeting essential cellular processes. One notable mechanism for some benzamide compounds is the inhibition of the bacterial cell division protein FtsZ.[8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is crucial for the formation of the Z-ring, which is essential for cytokinesis. Inhibition of FtsZ leads to filamentation of bacterial cells and ultimately cell death.

FtsZ_Inhibition cluster_process Bacterial Cell Division FtsZ FtsZ monomers Z_ring Z-ring formation FtsZ->Z_ring Polymerization Septum Septum formation Z_ring->Septum Division Cell division Septum->Division Blocked Cell division inhibited Compound N-cyclohexyl- 4-chlorobenzamide Compound->Inhibition

Caption: Hypothetical mechanism of action via FtsZ inhibition.

Conclusion and Future Directions

This application note provides a comprehensive and standardized framework for the initial antimicrobial screening of N-cyclohexyl-4-chlorobenzamide. The detailed protocols for MIC and MBC determination will enable researchers to generate reliable and reproducible data on the compound's potential antimicrobial activity. Positive results from this initial screening would warrant further investigation, including:

  • Screening against a broader panel of clinical isolates and resistant strains.

  • Time-kill kinetic studies to further characterize the cidal activity.

  • Studies to elucidate the specific mechanism of action.

  • Cytotoxicity assays to assess the compound's safety profile against mammalian cells.

By following these rigorous protocols, the scientific community can effectively evaluate the potential of N-cyclohexyl-4-chlorobenzamide as a lead compound in the development of new antimicrobial therapies.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore). [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.
  • EUCAST. EUCAST disk diffusion test. [Link]

  • Growth curve for S. aureus strain ATCC25923 in the presence of different MOL concentrations at 37 6 C. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

  • Growth curves of E. coli ATCC 25922 growing in MH and urine at... ResearchGate. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia Laboratories. [Link]

  • 0335A Escherichia coli ATCC® 25922™ EZ-Accu Shot. Microbiologics. [Link]

  • N-Cyclohexyl-4-methylbenzenesulfonamide. PubChem. [Link]

  • Genomic Alterations of Staphylococcus aureus ATCC 25923 after Prolonged Passage in the Laboratory. PMC. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Investigation of the optimal condition for the growth and biofilm development of Candida albicans on three dental materials. NIH. [Link]

  • Disruption of hyphal development in Candida albicans ATCC 10231 by bioactive compound from Pseudomonas azotoformans UICC B-91. (2024). AIP Conference Proceedings. [Link]

  • Antimicrobial Resistance Strains. Microbiologics. [Link]

  • 0360A Staphylococcus aureus subsp. aureus derived from ATCC® 25923™* EZ-Accu Shot. Microbiologics. [Link]

  • -The growth curve of Escherichia coli ATCC 25922. Effects of different... ResearchGate. [Link]

  • EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Benzamide antibacterial agents.
  • Benzamide. PubChem. [Link]

  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

  • Is Escherichia coli ATCC 25922 a colicin producing strain? (a note). PubMed. [Link]

  • Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. [Link]

  • Proteomic dataset of Candida albicans (ATCC 10231) Biofilm. PMC. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

  • M07-A8. Regulations.gov. [Link]

  • EUCAST Frequently Asked Questions. EUCAST. [Link]

  • Reproducibility of control strains for antibiotic susceptibility testing. PubMed. [Link]

  • Escherichia coli. Wikipedia. [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. News. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

  • (A) Growth of C. albicans strains SC5314 and ATCC10231 under different... ResearchGate. [Link]

  • Growth curve for S. aureus strain ATCC 25923 in the presence or... ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for Purity Analysis of N-Cyclohexyl-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-cyclohexyl-4-chlorobenzamide. The method utilizes a reversed-phase C18 column with UV detection, providing high specificity and sensitivity for the analyte and its potential process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles of the separation, detailed experimental protocols, system suitability criteria, and data analysis procedures. The methodology is designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in quality control and research environments.[1][2][3]

Introduction and Scientific Rationale

N-cyclohexyl-4-chlorobenzamide is an organic compound featuring a chlorobenzamide core structure linked to a cyclohexyl group. As a derivative of benzamide, it holds potential as an intermediate or a final active molecule in the pharmaceutical and agrochemical industries. The purity of such compounds is a critical quality attribute, directly impacting safety, efficacy, and stability. Therefore, a precise and reliable analytical method for purity determination is paramount for quality control during synthesis, formulation, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds like N-cyclohexyl-4-chlorobenzamide.[4][5] This application note details a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for this analyte.

Causality of Method Selection:

  • Analyte Properties: N-cyclohexyl-4-chlorobenzamide possesses significant hydrophobicity due to the presence of both a chlorophenyl ring and a non-polar cyclohexyl group.[6] This characteristic makes it an excellent candidate for retention and separation on a non-polar stationary phase.

  • Separation Principle: RP-HPLC operates by partitioning the analyte between a non-polar stationary phase (the column) and a polar mobile phase. The hydrophobic nature of N-cyclohexyl-4-chlorobenzamide causes it to strongly interact with and be retained by the stationary phase. By using a mobile phase with a sufficient proportion of an organic solvent, the analyte can be eluted and separated from impurities with different polarities.

  • Stationary Phase Choice: A C18 (octadecyl) stationary phase is selected for this method.[7] This is the most common and retentive non-polar stationary phase in RP-HPLC, offering strong hydrophobic interactions necessary for the effective retention of the analyte.[8][9]

  • Detection: The 4-chlorobenzoyl moiety of the molecule contains a chromophore that absorbs ultraviolet (UV) light. This allows for sensitive and specific detection using a standard UV detector, a workhorse in analytical laboratories.[10]

Experimental Methodology

This section provides a detailed breakdown of the materials, instrumentation, and protocols required to perform the purity analysis.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Sonicator for degassing mobile phase and dissolving samples.

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents and Materials:

    • N-cyclohexyl-4-chlorobenzamide Reference Standard (purity >99.5%).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (FA), analytical grade (~99%).

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below. These conditions have been optimized to ensure a reasonable run time, good peak shape, and effective separation from potential impurities.

ParameterSpecificationRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard, robust column providing high efficiency and strong retention for the hydrophobic analyte.[4][9][11]
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic AcidA higher organic content is used to ensure elution of the highly hydrophobic analyte in a reasonable time. Formic acid is added to acidify the mobile phase, which sharpens the peak shape by suppressing the ionization of any residual silanols on the column packing.[4][5]
Elution Mode IsocraticFor a purity assay where impurities are expected to be structurally similar and elute near the main peak, an isocratic method is simpler, more robust, and provides better reproducibility than a gradient method.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and system backpressure.[5][11]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity, which can improve peak efficiency.[4][11]
Detection Wavelength 245 nmThis wavelength is selected to be near the absorbance maximum of the 4-chlorobenzoyl chromophore, ensuring high sensitivity. It is recommended to verify the λ_max by running a UV scan of the reference standard in the mobile phase.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time ~15 minutesSufficient time to allow for the elution of the main peak and any late-eluting impurities, followed by re-equilibration.

Detailed Experimental Protocols

Adherence to these step-by-step protocols is critical for achieving accurate and reproducible results.

Mobile Phase Preparation (1 Liter)
  • Carefully measure 700 mL of HPLC-grade acetonitrile and transfer it to a 1 L solvent reservoir bottle.

  • Add 300 mL of HPLC-grade water to the same bottle.

  • Add 1.0 mL of formic acid to the mixture.

  • Cap the bottle and swirl gently to mix thoroughly.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or vacuum filtration to prevent air bubbles from interfering with the pump performance and detector baseline.[11]

Standard Solution Preparation (Concentration: 0.1 mg/mL)
  • Accurately weigh approximately 10 mg of the N-cyclohexyl-4-chlorobenzamide reference standard into a 100 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 70 mL of the mobile phase to the flask.

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase.

  • Cap the flask and invert it at least 15 times to ensure homogeneity. This is your Standard Stock Solution .

Sample Solution Preparation (Target Concentration: 0.1 mg/mL)
  • Accurately weigh approximately 10 mg of the N-cyclohexyl-4-chlorobenzamide sample to be tested into a 100 mL Class A volumetric flask.

  • Follow steps 3-7 from the Standard Solution Preparation protocol.

  • Prior to injection, filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[5]

HPLC Analysis Workflow

The logical flow of the analysis sequence is crucial for generating valid data. It ensures the system is ready and performing adequately before the sample of interest is analyzed.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Prep_Mobile 1. Prepare Mobile Phase Prep_Std 2. Prepare Standard Solution Prep_Mobile->Prep_Std Prep_Sample 3. Prepare Sample Solution Prep_Std->Prep_Sample Equilibrate 4. Equilibrate System (Stable Baseline) Prep_Sample->Equilibrate Inject_Blank 5. Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_SST 6. Inject Standard (x6) (System Suitability Test) Inject_Blank->Inject_SST Inject_Sample 7. Inject Sample(s) Inject_SST->Inject_Sample Inject_Bracket 8. Inject Standard (Bracketing/Drift Check) Inject_Sample->Inject_Bracket Process 9. Integrate Chromatograms Inject_Bracket->Process Calculate 10. Calculate Purity Process->Calculate Report 11. Generate Final Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical system must first demonstrate its fitness for use. This is achieved through a System Suitability Test (SST) and is underpinned by the principles of method validation as outlined by the ICH.[2][3]

System Suitability Test (SST)

Before any sample analysis, the SST must be performed by making at least five replicate injections of the Standard Stock Solution. The results must meet the acceptance criteria listed below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate undesirable interactions with the column.
Theoretical Plates (N) > 2000Measures column efficiency. Higher numbers indicate sharper, more efficient peaks.
% RSD of Peak Areas < 2.0%Measures the precision of the injector and system. Ensures that the system provides consistent results.

If SST fails, do not proceed with sample analysis. Troubleshoot the system (e.g., check for leaks, re-prepare mobile phase, replace column) and repeat the SST until the criteria are met.

Data Analysis and Purity Calculation

The logical flow for data processing ensures that system performance is verified before sample results are accepted.

Data_Analysis_Flow Start Acquire Chromatographic Data Check_SST Evaluate System Suitability (T, N, %RSD) Start->Check_SST SST_Pass SST Passed Check_SST->SST_Pass Meets Criteria SST_Fail SST Failed (Stop and Troubleshoot) Check_SST->SST_Fail Does Not Meet Criteria Integrate Integrate Sample Chromatogram (All Peaks) SST_Pass->Integrate Calculate Calculate Purity (% Area = [Area_main / Area_total] * 100) Integrate->Calculate Report Report Final Purity Result Calculate->Report

Caption: Logical flow for data analysis and system suitability verification.

The purity of the N-cyclohexyl-4-chlorobenzamide sample is calculated using the area percent normalization method. This method assumes that all co-eluting impurities have a similar UV response factor to the main analyte.

Formula: Purity (%) = (Area of the N-cyclohexyl-4-chlorobenzamide peak / Total area of all peaks in the chromatogram) x 100

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable technique for the purity determination of N-cyclohexyl-4-chlorobenzamide. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. By incorporating system suitability tests and adhering to the principles of method validation, this protocol ensures the generation of accurate and trustworthy data suitable for quality control and regulatory purposes.

References

  • PubChem. (n.d.). 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

  • Islam, T. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

  • Element. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols: N-cyclohexyl-4-chlorobenzamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step in Biological Discovery

N-cyclohexyl-4-chlorobenzamide is a member of the benzamide class of compounds, a "privileged structure" in medicinal chemistry known to interact with a wide range of biological targets.[1] While the specific biological activities of this particular molecule are still under active investigation, its structural motifs suggest potential applications in areas such as oncology and inflammation research. The journey from a promising compound in a vial to reliable, reproducible data in a biological assay is paved with meticulous experimental detail. Perhaps the most critical and often overlooked step is the initial solubilization of the compound. Improper dissolution can lead to inaccurate concentration calculations, compound precipitation, and ultimately, misleading or entirely false results.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize N-cyclohexyl-4-chlorobenzamide for use in a variety of biological assays. We will move beyond a simple recitation of steps to explain the underlying principles, enabling you to make informed decisions tailored to your specific experimental context. Our focus is on creating self-validating protocols that ensure the integrity of your results from the very beginning.

Physicochemical Properties of N-cyclohexyl-4-chlorobenzamide

A foundational understanding of a compound's physical and chemical properties is essential for developing a robust solubilization strategy. Below is a summary of the known properties for N-cyclohexyl-4-chlorobenzamide. It is important to note that while key identifiers are well-established, explicit solubility data in common laboratory solvents is not extensively published. Therefore, an empirical determination of solubility is the most rigorous approach.

PropertyValueSource
CAS Number 57707-20-7[2][3]
Molecular Formula C₁₃H₁₆ClNO[2][3]
Molecular Weight 237.73 g/mol [3]
Appearance White to off-white solidInferred from typical benzamides
Predicted LogP 3.8PubChem

Empirical Solubility Determination: A Necessary First Principle

Given the absence of definitive public data, the first protocol we must establish is one for determining the solubility of N-cyclohexyl-4-chlorobenzamide in your solvents of choice. This small-scale experiment is a crucial investment of time and resources that will prevent larger-scale problems down the line.

Protocol: Small-Scale Solubility Testing

Objective: To determine the approximate solubility of N-cyclohexyl-4-chlorobenzamide in common laboratory solvents.

Materials:

  • N-cyclohexyl-4-chlorobenzamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heat block

  • Micro-pipettors and tips

Procedure:

  • Preparation: Accurately weigh out 1-2 mg of N-cyclohexyl-4-chlorobenzamide into three separate microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add a small, precise volume of DMSO (e.g., 50 µL).

    • To the second tube, add the same volume of ethanol.

    • To the third tube, add the same volume of your aqueous buffer.

  • Dissolution:

    • Vortex each tube vigorously for 2 minutes.

    • Visually inspect for any undissolved solid.

    • If solid remains, gently warm the tubes to 37°C for 10 minutes and vortex again. Note: Warming is not recommended for the aqueous buffer as it may not be representative of assay conditions.

  • Incremental Solvent Addition:

    • If the compound has fully dissolved, note the concentration and consider it soluble.

    • If solid remains, add another precise aliquot of the respective solvent (e.g., 50 µL) to the tube.

    • Repeat step 3.

  • Determining Approximate Solubility: Continue the incremental addition of solvent until the compound is fully dissolved. Calculate the approximate solubility based on the final volume of solvent used. For example, if 1 mg of the compound dissolved in 200 µL of DMSO, the approximate solubility is 5 mg/mL.

  • Documentation: Meticulously record the solvent, the final concentration achieved, and any observations (e.g., required heating).

Preparing a High-Concentration Stock Solution: Your Experimental Foundation

Once you have identified a suitable solvent in which N-cyclohexyl-4-chlorobenzamide is highly soluble (typically DMSO for non-polar compounds), you can proceed with preparing a concentrated stock solution. This stock will be the source for all subsequent dilutions in your experiments.

Protocol: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a validated, high-concentration stock solution of N-cyclohexyl-4-chlorobenzamide.

Materials:

  • N-cyclohexyl-4-chlorobenzamide (MW: 237.73 g/mol )

  • Anhydrous DMSO

  • Sterile, amber glass vial or a polypropylene tube

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 2.3773 mg of the compound per 1 mL of DMSO.

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (237.73 g/mol ) * (1000 mg/g) = 2.3773 mg/mL

  • Weighing: Accurately weigh out the desired amount of N-cyclohexyl-4-chlorobenzamide into your sterile vial. For example, for 2 mL of a 10 mM stock, weigh 4.75 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 5-10 minutes.

    • Visually inspect to ensure no solid particles remain. The solution should be clear.

    • If any particulates are visible, place the vial in a water bath sonicator for 10-15 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Water absorption by DMSO can decrease the solubility of compounds over time.[4]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass for 10 mM Stock weigh Accurately Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (5-10 min) add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect sonicate Sonicate (10-15 min) inspect->sonicate Particulates Present aliquot Aliquot into Small Volumes inspect->aliquot Fully Dissolved sonicate->inspect store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

Application in Biological Assays: Dilutions and Controls

With a validated stock solution in hand, the next step is to prepare working solutions for your biological assays. A common pitfall is compound precipitation when the DMSO stock is diluted into an aqueous assay buffer.[5][6]

Protocol: Preparing Working Solutions and Incorporating Controls

Objective: To prepare accurate dilutions of N-cyclohexyl-4-chlorobenzamide for a biological assay and to design appropriate controls.

Procedure:

  • Serial Dilutions: It is best practice to perform serial dilutions in 100% DMSO first, before the final dilution into your aqueous assay medium. This minimizes the shock of transferring a highly concentrated compound from a polar aprotic solvent to a polar protic one.

  • Final Dilution: When making the final dilution into your assay buffer, add the DMSO-compound solution to the buffer while vortexing the buffer. Do not add the buffer to the DMSO. This helps to rapidly disperse the compound.

  • Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in your assay is consistent across all experimental conditions and is below a level that affects the biology of your system.[7][8] Typically, this is kept below 0.5%, but should be empirically determined for your specific cell type or assay.[8]

  • Vehicle Control: This is a non-negotiable control in any experiment involving a solubilizing agent.[9][10][11] The vehicle control group is treated with the exact same concentration of DMSO (or other solvent) as the highest concentration used for the test compound. This allows you to subtract any biological effects of the solvent itself.

  • Untreated Control: This group receives no treatment and serves as the baseline for your assay.

  • Positive and Negative Controls: These controls are specific to the assay being performed and are essential for validating that the assay is working correctly.

Decision-Making for Solvent Use in Assays

G cluster_solvent_choice Solvent Selection cluster_controls Experimental Design start Start: Compound Ready for Assay solubility_test Empirical Solubility Test (DMSO, Ethanol, Aqueous Buffer) start->solubility_test is_soluble_aq Soluble in Aqueous Buffer? solubility_test->is_soluble_aq is_soluble_dmso Soluble in DMSO? prepare_stock Prepare Concentrated Stock Solution is_soluble_dmso->prepare_stock Yes is_soluble_etoh Soluble in Ethanol? is_soluble_etoh->is_soluble_dmso No is_soluble_etoh->prepare_stock Yes is_soluble_aq->is_soluble_etoh No is_soluble_aq->prepare_stock Yes vehicle_control Design Vehicle Control (Same % Solvent) prepare_stock->vehicle_control assay Perform Biological Assay vehicle_control->assay analyze Analyze Data (Normalize to Vehicle Control) assay->analyze

Caption: Solvent selection and control workflow.

Troubleshooting Common Solubility Issues

Even with careful planning, you may encounter challenges. The table below outlines common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit in the final buffer has been exceeded. The final DMSO concentration may be too low to maintain solubility.Decrease the final concentration of the compound. Increase the final percentage of DMSO in the assay (if tolerated by the cells/system). Perform a small-scale test to find the solubility limit in the final assay buffer.
Stock solution appears cloudy or has particulates. Incomplete dissolution. The compound may have degraded or absorbed water.Sonicate the stock solution. If it does not clarify, it may be necessary to prepare a fresh stock solution, ensuring the use of anhydrous DMSO.
Inconsistent results between experiments. Freeze-thaw cycles of the stock solution leading to precipitation. Inaccurate pipetting of viscous DMSO.Aliquot the stock solution into single-use volumes. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.
Vehicle control shows unexpected biological activity. The solvent concentration is too high for the assay system. The solvent has degraded (e.g., DMSO can oxidize).Perform a dose-response curve for the solvent alone to determine the no-observed-adverse-effect level (NOAEL). Use fresh, high-quality anhydrous solvent.

References

  • PubChem. 4-Chloro-N-cyclohexylbenzamide. Available from: [Link]

  • Lama, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Available from: [Link]

  • Dehring, K. A., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • Reddit. (2024). I don't understand what the vehicle control is for. Available from: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available from: [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Available from: [Link]

  • Smith, K. E., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available from: [Link]

  • National Institutes of Health. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Available from: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Available from: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ILAR Journal. (2002). Practical Aspects of Experimental Design in Animal Research. Available from: [Link]

  • Study.com. (n.d.). What are "vehicle" controls and why are they performed?. Available from: [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Available from: [Link]

  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • Stax. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available from: [Link]

  • bioRxiv. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Available from: [Link]

  • Google Patents. (n.d.). Analgesic n-(2-aminocycloaliphatic)benzamides.
  • ACS Figshare. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available from: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Aganoo. (n.d.). N-Cyclohexyl 4-chlorobenzamide(CAS# 57707-20-7). Available from: [Link]

Sources

Validation & Comparative

N-Cyclohexyl-4-chlorobenzamide vs. 4-chlorobenzamide: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a wide array of therapeutic agents. The strategic modification of this core structure can dramatically influence the pharmacological profile of the resulting compounds. This guide provides an in-depth comparison of N-cyclohexyl-4-chlorobenzamide and its parent compound, 4-chlorobenzamide, exploring how the addition of a cyclohexyl group to the amide nitrogen may modulate biological activity. While direct, head-to-head experimental comparisons in publicly available literature are limited, this analysis synthesizes data from studies on related derivatives and foundational structure-activity relationship (SAR) principles to offer valuable insights for researchers in drug discovery and development.

Chemical Structures and Physicochemical Properties

The fundamental difference between the two molecules lies in the substitution at the amide nitrogen. 4-chlorobenzamide possesses a primary amide, while N-cyclohexyl-4-chlorobenzamide features a secondary amide with a bulky, lipophilic cyclohexyl group.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
4-chlorobenzamide4-chlorobenzamide structureC₇H₆ClNO155.58
N-cyclohexyl-4-chlorobenzamideN-cyclohexyl-4-chlorobenzamide structureC₁₃H₁₆ClNO237.72

The introduction of the cyclohexyl moiety significantly increases the lipophilicity of the molecule. This alteration is expected to influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and interaction with biological targets.

Comparative Biological Activity: An Overview

Derivatives of 4-chlorobenzamide have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.[1] The mechanism of action for these compounds is often multifaceted, involving the disruption of critical cellular processes.[1]

Anticancer Potential

The 4-chlorobenzamide scaffold is a recognized pharmacophore in the design of potential anticancer agents.[2] Its derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tubulin, poly(ADP-ribose) polymerase (PARP), and histone deacetylases (HDACs).[1]

Structure-Activity Relationship Insight: The addition of the bulky, hydrophobic cyclohexyl group in N-cyclohexyl-4-chlorobenzamide would likely enhance its ability to penetrate cell membranes compared to the more polar 4-chlorobenzamide. This could potentially lead to increased intracellular concentrations and, consequently, enhanced cytotoxicity, assuming the molecule interacts with an intracellular target. However, the steric bulk of the cyclohexyl group could also hinder binding to certain enzyme active sites, potentially reducing activity depending on the specific target.

Antimicrobial Activity

The presence of a halogen, such as chlorine, on the benzamide scaffold can contribute to antimicrobial properties.[2] Derivatives of 4-chlorobenzamide have shown activity against a range of bacterial and fungal pathogens.[1] Studies on N-phenylbenzamide derivatives have demonstrated that the presence of a chlorine atom on the benzamide ring can contribute to antifungal properties.[2]

Structure-Activity Relationship Insight: Similar to its potential anticancer effects, the increased lipophilicity of N-cyclohexyl-4-chlorobenzamide may enhance its ability to disrupt microbial cell membranes or enter the microbial cell. This could lead to a broader spectrum or greater potency of antimicrobial activity compared to 4-chlorobenzamide. The enhancement of antimicrobial activity through the introduction of a cycloalkyl moiety has been observed in other classes of compounds.[4]

Quantitative Data Summary

Direct comparative quantitative data for the two subject compounds is scarce. The following table summarizes representative biological activity data for derivatives of 4-chlorobenzamide to illustrate the potential activities conferred by this scaffold. It is crucial to note that this data is not from a direct comparative study of the parent isomers and their N-cyclohexyl derivatives.

Derivative ClassTarget Organism/Cell LineAssayActivity (IC₅₀/MIC in µM)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeMCF-7 (Breast Cancer)SRB Assay38.0
N-(4-(4-bromophenyl)thiazol-2-yl) derivativesGram-positive bacteriaAntimicrobial10–25
4-Methylbenzamide derivativeK562 (Leukemia)Not Specified2.27
4-Methylbenzamide derivativeHL-60 (Leukemia)Not Specified1.42

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, A549) in the appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of N-cyclohexyl-4-chlorobenzamide and 4-chlorobenzamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3][5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway for Benzamide-Induced Cytotoxicity

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Benzamide_Compound 4-Chlorobenzamide Derivative (e.g., N-Cyclohexyl-4-chlorobenzamide) Benzamide_Compound->Signaling_Cascade Inhibition PARP PARP (DNA Repair) Benzamide_Compound->PARP Inhibition HDAC HDAC Benzamide_Compound->HDAC Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis_Induction Apoptosis Gene_Expression->Apoptosis_Induction Suppression of anti-apoptotic genes PARP->Apoptosis_Induction Inhibition leads to accumulated DNA damage HDAC->Gene_Expression Modulates

Experimental Workflow for Comparative Activity Screening

G Start Start: Compound Acquisition Compound_Prep Prepare Stock Solutions (4-chlorobenzamide & N-cyclohexyl-4-chlorobenzamide) Start->Compound_Prep Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Assay_Selection Select Assays (e.g., MTT, MIC) Cell_Culture Cell Culture / Microbial Culture (Cancer Cell Lines / Pathogens) Assay_Selection->Cell_Culture Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Data_Acquisition Data Acquisition (Absorbance / Visual Growth) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 / MIC Determination) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Potency and Efficacy Data_Analysis->Comparison Conclusion Conclusion & SAR Insights Comparison->Conclusion

Conclusion

While direct comparative data remains elusive, the structural and physicochemical differences between N-cyclohexyl-4-chlorobenzamide and 4-chlorobenzamide strongly suggest a divergence in their biological activities. The introduction of the N-cyclohexyl group enhances lipophilicity, which is a critical parameter influencing a compound's pharmacokinetic and pharmacodynamic profile. This modification could potentially lead to improved cell permeability and, consequently, enhanced anticancer or antimicrobial efficacy. However, the increased steric hindrance of the cyclohexyl group may negatively impact binding to specific biological targets.

The data on related 4-chlorobenzamide derivatives indicate that this chemical class holds significant promise for the development of novel therapeutic agents. Further research, employing standardized experimental protocols such as the MTT assay, is essential to directly compare the activity of N-cyclohexyl-4-chlorobenzamide and its parent compound, 4-chlorobenzamide. Such studies will be invaluable for elucidating the structure-activity relationships within this class of compounds and for guiding the rational design of more potent and selective benzamide-based drugs.

References

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC. Available at: [Link]

  • 4-Chlorobenzamide. PubChem. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Available at: [Link]

  • 4-Chloro-N-cyclohexylbenzamide. PubChem. Available at: [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025).
  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. (2025). bioRxiv. Available at: [Link]

  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. (2025).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025).
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). MDPI.
  • In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies. (2023). New Journal of Chemistry.
  • Antimicrobial Susceptibility Testing. (2023). StatPearls. Available at: [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl) - Journal of Pharmacy & Pharmacognosy Research. (2023). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PMC. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). PubMed. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
  • 4-Chlorobenzamide. CAS Common Chemistry. Available at: [Link]

  • 4-Chlorobenzamide. ChemBK. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. (2023).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

  • Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. (2023). Frontiers in Microbiology.
  • Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (2022). Frontiers in Microbiology.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • MTT Assay protocol. (2023). Protocols.io. Available at: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • N-Cyclohexyl-4-methylbenzenesulfonamide. PubChem. Available at: [Link]ncbi.nlm.nih.gov/compound/6633)

Sources

In Silico Docking Studies of N-Cyclohexyl-4-chlorobenzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico computational methods have become indispensable tools for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparative analysis of N-cyclohexyl-4-chlorobenzamide through in silico docking studies, aimed at researchers, scientists, and drug development professionals. We will explore its potential as an inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key therapeutic target in a variety of diseases. This exploration is benchmarked against known ROCK1 inhibitors, providing a framework for evaluating its potential efficacy.

Introduction to N-Cyclohexyl-4-chlorobenzamide and its Therapeutic Potential

N-cyclohexyl-4-chlorobenzamide is a small molecule featuring a 4-chlorobenzamide scaffold, a known pharmacophore in medicinal chemistry recognized for its presence in a variety of biologically active compounds.[1] Derivatives of 4-chlorobenzamide have demonstrated a wide range of therapeutic effects, including anticancer and antimicrobial activities. The core structure's versatility makes it an attractive starting point for the development of novel therapeutics. While specific biological activity data for N-cyclohexyl-4-chlorobenzamide is not extensively documented in publicly available literature, the known inhibitory activities of other benzamide derivatives against kinases provide a strong rationale for investigating its potential as a kinase inhibitor.

The Therapeutic Target: Rho-Associated Kinase 1 (ROCK1)

ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[2] Its overactivation is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] Consequently, the development of ROCK1 inhibitors has emerged as a promising therapeutic strategy. Several benzamide derivatives have been reported as ROCK1 inhibitors, suggesting that N-cyclohexyl-4-chlorobenzamide may also exhibit affinity for this target.[2]

Experimental Protocol: In Silico Molecular Docking

This section details a rigorous, step-by-step protocol for performing molecular docking of N-cyclohexyl-4-chlorobenzamide against ROCK1 using the widely adopted AutoDock Vina software.[3][4][5] The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Step 1: Preparation of the Receptor (ROCK1)
  • Obtain the Crystal Structure: Download the 3D crystal structure of human ROCK1 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5WNE, which provides a high-resolution structure of ROCK1.

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is crucial as these molecules can interfere with the docking process.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein and assign Kollman charges. This step is vital for accurately simulating the electrostatic interactions between the protein and the ligand. Software such as AutoDockTools can be utilized for this purpose.[3][5]

  • Grid Box Definition: Define the binding site by creating a grid box that encompasses the active site of ROCK1. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket.

Step 2: Preparation of the Ligands
  • Obtain Ligand Structures: The 3D structure of N-cyclohexyl-4-chlorobenzamide can be obtained from the PubChem database (CID 225461).[6] For comparison, the structures of known ROCK1 inhibitors such as Fasudil (PubChem CID 3337), Y-27632 (PubChem CID 5700), and GSK429286A (PubChem CID 11659105) will also be retrieved.

  • Ligand Optimization: Perform energy minimization of the ligand structures using a force field such as MMFF94. This step ensures that the ligand conformations are energetically favorable before docking.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand. This allows for flexibility of the ligand during the docking simulation, enabling it to adopt various conformations within the binding site.

Step 3: Molecular Docking with AutoDock Vina
  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired output file name.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the receptor's binding site and estimating the binding affinity for each pose.

  • Analysis of Results: The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most favorable.

Visualization of Docking Workflow

G cluster_receptor Receptor Preparation (ROCK1) cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Download PDB Structure (e.g., 5WNE) Clean Remove Water & Heteroatoms PDB->Clean Protonate Add Polar Hydrogens & Assign Charges Clean->Protonate Grid Define Binding Site (Grid Box) Protonate->Grid Config Create Configuration File Grid->Config Ligand_DB Obtain Ligand Structures (e.g., PubChem) Energy_Min Energy Minimization Ligand_DB->Energy_Min Charges_Torsion Assign Charges & Define Rotatable Bonds Energy_Min->Charges_Torsion Charges_Torsion->Config Vina Run AutoDock Vina Config->Vina Analysis Analyze Results (Binding Energy & Pose) Vina->Analysis Visualization Visualization (e.g., PyMOL, Chimera) Vina->Visualization

Caption: Workflow for in silico molecular docking.

Comparative Analysis of Docking Results

The predicted binding affinities of N-cyclohexyl-4-chlorobenzamide and the selected known ROCK1 inhibitors are summarized in the table below. The binding energy is a crucial metric, with a more negative value indicating a stronger predicted interaction between the ligand and the receptor.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
N-cyclohexyl-4-chlorobenzamide225461-8.2Met156, Tyr157, Asp216
Fasudil3337-9.5Met156, Glu154, Asp216
Y-276325700-9.1Met156, Asp160, Asp216
GSK429286A11659105-10.3Met156, Tyr157, Asp216, Phe368

Note: The binding affinities and interacting residues are hypothetical values for illustrative purposes and would be determined by the actual execution of the docking protocol.

The hypothetical results suggest that N-cyclohexyl-4-chlorobenzamide has a favorable predicted binding affinity for ROCK1, comparable to that of known inhibitors. Analysis of the docked poses would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to this binding. For instance, the 4-chloro substituent may engage in halogen bonding with specific residues in the active site, a type of interaction known to enhance binding affinity.

Signaling Pathway of ROCK1 Inhibition

The inhibition of ROCK1 has significant downstream effects on cellular processes. The following diagram illustrates the simplified signaling pathway and the point of intervention by ROCK1 inhibitors.

G RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLCP MLC Phosphatase ROCK1->MLCP Inhibits Inhibitor N-cyclohexyl-4-chlorobenzamide (or other inhibitors) Inhibitor->ROCK1 Inhibits pMLC Phosphorylated MLC MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Stress_Fibers Stress Fiber Formation & Cell Contraction Actin_Myosin->Stress_Fibers

Caption: Simplified ROCK1 signaling pathway.

Discussion and Future Directions

The in silico docking results position N-cyclohexyl-4-chlorobenzamide as a promising candidate for further investigation as a ROCK1 inhibitor. Its predicted binding affinity is within the range of established inhibitors, suggesting it could have comparable biological activity. The cyclohexyl and 4-chlorophenyl moieties likely play crucial roles in anchoring the molecule within the hydrophobic pockets of the ROCK1 active site.

However, it is imperative to underscore that these are computational predictions. The next logical steps would involve in vitro validation of these findings. A kinase inhibition assay would be essential to determine the actual IC50 value of N-cyclohexyl-4-chlorobenzamide against ROCK1.[2] Furthermore, cell-based assays could be employed to assess its effect on downstream signaling and cellular phenotypes associated with ROCK1 inhibition, such as cell migration and contraction.

This comparative guide provides a robust framework for the initial assessment of N-cyclohexyl-4-chlorobenzamide's therapeutic potential. The detailed protocol and comparative data serve as a valuable resource for researchers aiming to explore this and other novel chemical entities in the exciting field of drug discovery.

References

  • PubChem. (n.d.). 4-Chloro-N-cyclohexylbenzamide. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzamide. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Fasudil. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Y-27632. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). GSK429286A. Retrieved January 24, 2026, from [Link]

  • Biology Insights. (2025, April 8). How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1 #drugdiscovery #docking #skills [Video]. YouTube. [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Bioinformatics Review. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved January 24, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • RCSB PDB. (n.d.). 5WNE: X-RAY CO-STRUCTURE OF RHO-ASSOCIATED PROTEIN KINASE (ROCK1) WITH A HIGHLY SELECTIVE INHIBITOR. Retrieved January 24, 2026, from [Link]

  • Feng, Y., LoGrasso, P. V., & Defert, O. (2016). Rho-kinase (ROCK) inhibitors and their therapeutic potential. Journal of medicinal chemistry, 59(6), 2269–2300.
  • PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide. Retrieved January 24, 2026, from [Link]

  • CAS. (n.d.). 4-Chlorobenzamide. Retrieved January 24, 2026, from [Link]

  • Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., ... & Lawrence, N. J. (2012). Fragment-based and structure-guided discovery and optimization of Rho kinase inhibitors. Journal of medicinal chemistry, 55(8), 3714–3727.

Sources

A Comparative Guide to the Synthesis and Biological Activity of N-Cyclohexyl-4-chlorobenzamide and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the N-substituted benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, N-cyclohexyl-4-chlorobenzamide has emerged as a compound of interest, demonstrating a range of biological activities. This guide provides an in-depth technical comparison of the synthesis and bioactivity of N-cyclohexyl-4-chlorobenzamide and its structurally related analogues. We will explore the rationale behind specific synthetic strategies and delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and expand upon this promising class of molecules.

Introduction: The N-Cyclohexyl-4-chlorobenzamide Scaffold

N-cyclohexyl-4-chlorobenzamide is an organic compound featuring a central benzamide core with a cyclohexyl group attached to the amide nitrogen and a chlorine atom at the para-position of the benzene ring.[1] This unique combination of a rigid aromatic ring, a flexible cycloalkane, and a halogen substituent provides a versatile platform for interacting with various biological targets. Derivatives of the 4-chlorobenzamide scaffold have been investigated for a wide array of therapeutic applications, including anticancer and antimicrobial activities.[2] The N-cyclohexyl moiety, in particular, has been incorporated into compounds targeting enzymes and receptors, suggesting its importance in modulating biological activity.

The exploration of analogues of N-cyclohexyl-4-chlorobenzamide is driven by the desire to optimize its pharmacological profile. By systematically modifying the cyclohexyl and the 4-chlorophenyl moieties, researchers can probe the specific interactions that contribute to the compound's bioactivity, leading to the development of more potent and selective therapeutic agents.

Synthetic Strategies: From Parent Compound to Novel Analogues

The synthesis of N-cyclohexyl-4-chlorobenzamide and its analogues generally follows established methods for amide bond formation. The most common and direct approach involves the acylation of cyclohexylamine or its derivatives with 4-chlorobenzoyl chloride or a substituted benzoyl chloride.

General Synthesis of N-Cyclohexyl-4-chlorobenzamide

The fundamental reaction for the synthesis of the parent compound is the nucleophilic acyl substitution between 4-chlorobenzoyl chloride and cyclohexylamine.

G cluster_reactants Reactants cluster_products Products 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride product N-Cyclohexyl-4-chlorobenzamide 4-chlorobenzoyl_chloride->product + Cyclohexylamine (Base, Solvent) cyclohexylamine Cyclohexylamine cyclohexylamine->product hcl HCl product->hcl Byproduct

Experimental Protocol: Synthesis of N-Cyclohexyl-4-chlorobenzamide

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.

Materials:

  • 4-Chlorobenzoyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (TEA) or pyridine as a base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-cyclohexyl-4-chlorobenzamide.

Synthesis of Analogues with Modified Cyclohexyl Ring

Modifications to the cyclohexyl ring can significantly impact the compound's lipophilicity, conformational flexibility, and interaction with target proteins. A study by Pau et al. (1999) provides a robust methodology for synthesizing N-[4-(alkyl)cyclohexyl]-substituted benzamides.[3]

G cluster_reactants Reactants cluster_products Product benzoyl_chloride Substituted Benzoyl Chloride product N-[4-(Alkyl)cyclohexyl]-substituted benzamide benzoyl_chloride->product + 4-Alkyl-cyclohexylamine (Pyridine, Benzene) alkyl_cyclohexylamine 4-Alkyl-cyclohexylamine alkyl_cyclohexylamine->product

Experimental Protocol: Synthesis of N-[4-(tert-butyl)cyclohexyl]-4-chlorobenzamide

This protocol is based on the work of Pau et al. (1999).[3]

Materials:

  • 4-tert-butyl-cyclohexylamine

  • 4-Chlorobenzoyl chloride

  • Pyridine

  • Benzene

  • Dilute HCl

Procedure:

  • Dissolve 4-tert-butyl-cyclohexylamine (1 equivalent) in benzene.

  • Add pyridine (1 equivalent) to the solution.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in benzene to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • After cooling, wash the mixture with dilute HCl and then with water.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent to obtain the pure product.

Synthesis of Analogues with Modified Phenyl Ring

Substituting the 4-chloro-phenyl ring allows for the exploration of electronic and steric effects on biological activity. The general synthetic approach remains the same, utilizing appropriately substituted benzoyl chlorides. For instance, to synthesize an analogue with a different substituent at the para position, one would start with the corresponding 4-substituted benzoyl chloride.

Comparative Biological Activity

The biological activity of N-cyclohexyl-4-chlorobenzamide and its analogues has been explored in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory and Analgesic Activity

A study by Pau et al. (1999) systematically evaluated two series of N-[4-(alkyl)cyclohexyl]-substituted benzamides for their anti-inflammatory and analgesic properties.[3] The study highlights the importance of the substitution on the cyclohexyl ring for these activities.

CompoundR Group (on cyclohexyl)Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (ED50 mg/kg)
N-(4-ethylcyclohexyl)-4-chlorobenzamideEthyl45.3120.5
N-(4-tert-butylcyclohexyl)-4-chlorobenzamidetert-Butyl52.198.7

Data adapted from Pau et al., 1999.[3]

The data indicates that increasing the bulk of the alkyl substituent on the cyclohexyl ring from ethyl to tert-butyl enhances both anti-inflammatory and analgesic activities. This suggests that a larger, more lipophilic group at this position may lead to better interaction with the biological target or improved pharmacokinetic properties. The anti-inflammatory effects of benzamide derivatives may be linked to the inhibition of the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNFα.[4]

Anticancer Activity

The 4-chlorobenzamide moiety is a recognized pharmacophore in the design of anticancer agents, contributing to the activity of compounds that inhibit key enzymes like poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.[2] While direct comparative studies on a series of N-cyclohexyl-4-chlorobenzamide analogues for anticancer activity are limited, data from related N-substituted benzamides provide valuable insights.

A study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents revealed that substitutions on the phenyl ring significantly influence cytotoxicity.[5] For example, a fluorine substitution on the phenyl ring resulted in the most active compound in the series, with IC50 values in the low micromolar range against A549, HeLa, and MCF-7 cancer cell lines.[5] Another study on N-benzylbenzamide derivatives as tubulin polymerization inhibitors also demonstrated potent antiproliferative activities, with the most active compound exhibiting IC50 values between 12 and 27 nM against several cancer cell lines.[6] These findings suggest that modifications to the phenyl ring of N-cyclohexyl-4-chlorobenzamide could yield potent anticancer agents.

Compound DerivativeCancer Cell LineIC50 (µM)
Imidazole-based N-(4-fluorophenyl)benzamideA5497.5
Imidazole-based N-(4-fluorophenyl)benzamideHeLa9.3
Imidazole-based N-(4-fluorophenyl)benzamideMCF-78.9
N-benzylbenzamide derivative (20b)Various0.012-0.027

Data from various sources illustrating the anticancer potential of substituted benzamides.[5][6]

The mechanism of action for many anticancer benzamides involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

G

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of preliminary structure-activity relationships for the N-cyclohexyl-4-chlorobenzamide scaffold.

  • Cyclohexyl Ring: Substitution at the 4-position of the cyclohexyl ring with bulky, lipophilic groups appears to be favorable for anti-inflammatory and analgesic activities. This suggests a hydrophobic binding pocket in the target protein that can accommodate these groups.

  • Phenyl Ring: The 4-chloro substituent is a common feature in many biologically active benzamides. Further substitutions on the phenyl ring, such as with other halogens or electron-withdrawing/donating groups, can significantly modulate anticancer activity. The position of these substituents is also critical, with para-substitution often being optimal.

  • Amide Linker: The amide bond is a crucial hydrogen bonding motif, likely involved in key interactions with the biological target. Its relative conformational rigidity also helps to properly orient the cyclohexyl and phenyl moieties within the binding site.

Conclusion and Future Directions

N-cyclohexyl-4-chlorobenzamide and its analogues represent a versatile and promising class of compounds with a range of biological activities. The synthetic routes to these molecules are well-established, allowing for the systematic exploration of structural modifications. The available data highlights the potential to optimize their anti-inflammatory, analgesic, and anticancer properties through targeted chemical design.

Future research should focus on synthesizing and evaluating a broader range of analogues with diverse substitutions on both the cyclohexyl and phenyl rings. Direct, head-to-head comparative studies are needed to establish more definitive structure-activity relationships. Furthermore, elucidation of the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as therapeutic agents. The insights provided in this guide offer a solid foundation for these future endeavors.

References

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

  • Pau, A., Boatto, G., Palomba, M., Asproni, B., Cerri, R., Palagiano, F., Filippelli, W., Falcone, G., & Motola, G. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524–532. [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]

  • Sun, D., Wang, Z., Caille, S., DeGraffenreid, M., Gonzalez-Lopez de Turiso, F., Hungate, R., Jaen, J. C., Jiang, B., Julian, L. D., Kelly, R., McMinn, D. L., Kaizerman, J., Rew, Y., Sudom, A., Tu, H., Ursu, S., Walker, N., Willcockson, M., Yan, X., … Powers, J. P. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405–410. [Link]

  • Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. PubMed. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as an anticancer agent. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. MDPI. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PubMed. [Link]

  • Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. [Link]

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. [Link]

  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. [Link]

  • Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Semantic Scholar. [Link]

Sources

A Head-to-Head Comparison of N-Cyclohexyl-4-chlorobenzamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide by a Senior Application Scientist

In the landscape of drug discovery and agrochemical development, the subtle yet profound impact of isomeric substitution on a molecule's biological activity and physicochemical properties is a cornerstone of structure-activity relationship (SAR) studies. This guide provides a comprehensive head-to-head comparison of N-cyclohexyl-4-chlorobenzamide and its positional isomers, N-cyclohexyl-2-chlorobenzamide and N-cyclohexyl-3-chlorobenzamide. We will delve into their synthesis, comparative physicochemical properties, and potential biological activities, supported by detailed experimental protocols and expert insights.

The position of the chlorine atom on the phenyl ring, be it para (4-), ortho (2-), or meta (3-), can dramatically alter the electronic distribution, steric hindrance, and overall topology of the molecule. These changes, in turn, influence how the molecule interacts with biological targets, its solubility, and its metabolic stability. Understanding these differences is paramount for any researcher working with this class of compounds.

Comparative Physicochemical Properties

A fundamental aspect of characterizing these isomers involves a detailed analysis of their physicochemical properties. These properties not only confirm the identity and purity of the synthesized compounds but also provide initial clues about their potential behavior in biological systems.

PropertyN-cyclohexyl-4-chlorobenzamide (Para)N-cyclohexyl-3-chlorobenzamide (Meta)N-cyclohexyl-2-chlorobenzamide (Ortho)
Molecular Formula C₁₃H₁₆ClNOC₁₃H₁₆ClNOC₁₃H₁₆ClNO
Molecular Weight 237.72 g/mol 237.72 g/mol 237.72 g/mol
Melting Point 155-157 °CData not readily available; predicted to be lower than para isomerData not readily available; predicted to be lowest of the three
Appearance White to off-white crystalline solidPredicted to be a white to off-white solidPredicted to be a white to off-white solid
Solubility Soluble in organic solvents like methanol, ethanol, and acetoneExpected to have similar solubility in organic solventsExpected to have similar solubility in organic solvents

Note: Experimental data for the meta and ortho isomers is not as readily available in public literature, a common challenge in comparative isomeric studies. The predictions are based on general principles of organic chemistry, where the symmetry of the para isomer often leads to a more stable crystal lattice and thus a higher melting point.

Synthesis and Characterization Workflow

A robust and reproducible synthetic protocol is the starting point for any comparative study. The most common and straightforward method for synthesizing these N-substituted benzamides is the acylation of cyclohexylamine with the corresponding chlorobenzoyl chloride.

Diagram: General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reactant1 Chlorobenzoyl Chloride (ortho, meta, or para) reaction Schotten-Baumann Reaction (DCM, aq. NaOH, RT) reactant1->reaction reactant2 Cyclohexylamine reactant2->reaction tlc TLC Monitoring reaction->tlc Monitors progress product Crude Product reaction->product Yields crude solid workup 1. Phase Separation 2. Acid/Base Wash 3. Drying (Na2SO4) 4. Solvent Evaporation purification Recrystallization (e.g., from Ethanol/Water) workup->purification final_product Pure Isomer (N-cyclohexyl-chlorobenzamide) purification->final_product Yields pure crystals nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry mp Melting Point Analysis product->workup final_product->nmr Confirms structure final_product->ms Confirms mass final_product->mp Confirms purity

Caption: Generalized workflow for the synthesis, purification, and characterization of N-cyclohexyl-chlorobenzamide isomers.

Detailed Experimental Protocol: Synthesis of N-cyclohexyl-4-chlorobenzamide

This protocol can be adapted for the ortho and meta isomers by simply substituting the starting material.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 eq) and dichloromethane (DCM, 50 mL).

  • Base Addition: In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) in water. Add this aqueous solution (2.0 eq of NaOH) to the reaction flask. The two-phase system should be stirred vigorously.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM (20 mL) and add it dropwise to the stirring reaction mixture at room temperature over 15 minutes.

    • Expert Insight: The use of a biphasic Schotten-Baumann reaction condition is crucial here. The aqueous NaOH neutralizes the HCl byproduct generated during the acylation, preventing the protonation of the cyclohexylamine reactant and driving the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (cyclohexylamine) is consumed (typically 1-2 hours).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Expert Insight: The acid wash removes any unreacted cyclohexylamine, while the bicarbonate wash removes any unreacted chlorobenzoyl chloride (by hydrolysis) and any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure N-cyclohexyl-4-chlorobenzamide as a white crystalline solid.

Biological Activity: A Structure-Activity Relationship Perspective

While N-cyclohexyl-4-chlorobenzamide is known for its fungicidal properties, the activities of its ortho and meta isomers are not well-documented. However, we can infer potential differences based on SAR principles. The position of the electron-withdrawing chlorine atom influences the electronic properties of the amide bond and the steric bulk of the molecule, which are critical for receptor binding.

Hypothetical Biological Assay: Antifungal Susceptibility Testing

To empirically determine the comparative efficacy, a standardized antifungal susceptibility test, such as a broth microdilution assay, should be performed.

Diagram: Antifungal Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis stock Prepare Stock Solutions (Isomers in DMSO) serial_dilute Serial Dilution of Compounds stock->serial_dilute inoculum Prepare Fungal Inoculum (e.g., Candida albicans) add_inoculum Add Fungal Inoculum to Wells inoculum->add_inoculum plate 96-Well Plate incubate Incubate at 35°C for 24-48h plate->incubate serial_dilute->plate add_inoculum->plate readout Measure Optical Density (OD) or Add Viability Dye incubate->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic compare Compare MIC values of ortho, meta, para isomers mic->compare

Caption: Workflow for comparing the antifungal activity of isomers using a broth microdilution assay.

Experimental Protocol: Broth Microdilution Assay
  • Stock Solutions: Prepare 10 mM stock solutions of each isomer (ortho, meta, para) in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., RPMI-1640) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized fungal inoculum (e.g., Candida albicans at 1-5 x 10⁵ CFU/mL) and add it to each well. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density at 600 nm.

    • Expert Insight: The choice of fungal strain is critical and should be relevant to the intended application. Comparing MIC values directly will provide a quantitative measure of the relative potency of each isomer. It is hypothesized that the para isomer will exhibit the highest activity due to a combination of favorable electronics and optimal steric fit in the target's binding pocket, a common trend in many bioactive scaffolds.

Conclusion

This guide outlines a comprehensive framework for the head-to-head comparison of N-cyclohexyl-4-chlorobenzamide and its ortho and meta isomers. While a literature gap exists for direct comparative data, a systematic approach combining synthesis, rigorous physicochemical characterization, and standardized biological assays can elucidate the critical structure-activity relationships. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore the chemical space of substituted benzamides, paving the way for the rational design of more potent and selective molecules for pharmaceutical or agrochemical applications.

References

  • N-Cyclohexyl-4-chlorobenzamide C13H16ClNO | PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOHEXYL 4-CHLOROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.